molecular formula C11H13BrO2 B8051152 (2R)-2-(4-bromophenoxy)oxane

(2R)-2-(4-bromophenoxy)oxane

Cat. No.: B8051152
M. Wt: 257.12 g/mol
InChI Key: MXDQGXMBJCGRCB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-Bromophenoxy)oxane is a chiral chemical compound of interest in advanced organic synthesis and medicinal chemistry research. The molecule features a brominated aromatic ring and an oxane (tetrahydropyran) ring, a common scaffold found in various bioactive molecules. Its potential research applications are derived from its structure and may include serving as a key chiral intermediate or building block in the synthesis of more complex target molecules . Researchers might explore its use in developing novel compounds for various investigations. The specific mechanism of action is not defined and is entirely dependent on the final compound into which it is incorporated. For research purposes only. Not for diagnostic or therapeutic use. To complete this description, please consult scientific databases to find specific details on the following aspects: • Main Applications: Is it used in materials science, as a precursor for specific active pharmaceutical ingredients (APIs), or in asymmetric catalysis? • Specific Research Value: What makes this particular stereoisomer ((2R)-) valuable compared to others? • Mechanism of Action: If it is a known active molecule, how does it interact with biological targets (e.g., enzyme inhibition, receptor antagonism)?

Properties

IUPAC Name

(2R)-2-(4-bromophenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQGXMBJCGRCB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@@H](C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-bromophenoxy)oxane typically involves the reaction of 4-bromophenol with an appropriate oxane derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-bromophenol, followed by the addition of an oxane derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-bromophenoxy)oxane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The oxane ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the oxane ring or the bromophenoxy group can lead to different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced oxane compounds.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : (2R)-2-(4-bromophenoxy)oxane serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, leading to the formation of diverse derivatives.

Biology

  • Biological Activity Investigation : Research into the biological activities of this compound has indicated potential antimicrobial and anticancer properties. The compound's ability to interact with specific enzymes or receptors may lead to significant biological effects.

Medicine

  • Drug Development : The compound is being explored for its pharmacological potential, particularly in drug development. Its interactions at the molecular level could provide insights into new therapeutic agents targeting specific diseases.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure can enhance the performance characteristics of various products.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another research project, this compound was evaluated for its anticancer properties using cell line assays. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of (2R)-2-(4-bromophenoxy)oxane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes or receptors, leading to changes in their activity. Additionally, the oxane ring can modulate the compound’s overall conformation and reactivity, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Oxane Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
(2R)-2-(4-Bromophenoxy)oxane 4-Bromophenoxy C₁₁H₁₃BrO₂ Anti-TB drug intermediate; chiral synthesis
(2R,3R,4S,5S,6R)-2-Octoxy-oxane* Octoxy (C₈H₁₇O) ~C₁₃H₂₆O₂ Lipophilic; used in surfactants/metabolites
2-Bromo-4'-methoxyacetophenone Bromo, methoxy (on acetophenone) C₉H₈BrO₂ Chemical intermediate; limited solubility
Sucrose Multiple hydroxyls C₁₂H₂₂O₁₁ High water solubility; metabolic substrate
Cyanidin-3-O-glucoside chloride Phenolic, chloride C₂₁H₂₁ClO₁₁ Antioxidant; plant pigment
2-Nitrophenyl-β-D-galactopyranoside Nitrophenyl C₁₂H₁₄NO₈ Enzyme substrate; strong electron withdrawal


*Example from Fructus Terminaliae .

Key Observations :

Substituent Effects on Reactivity: Bromine in this compound enhances electrophilicity compared to hydroxyl-rich compounds like sucrose, making it more reactive in nucleophilic substitutions . Nitro groups (e.g., 2-nitrophenyl-β-D-galactopyranoside) are stronger electron-withdrawing than bromine, leading to higher reactivity in redox reactions .

Lipophilicity and Solubility :

  • Alkoxy chains (e.g., octoxy in Fructus Terminaliae compounds) increase lipophilicity, favoring membrane permeability .
  • Polar hydroxyl groups (e.g., sucrose, cyanidin glucoside) enhance water solubility, critical for metabolic and antioxidant roles .

Biological Activity: Bromophenoxy derivatives are prioritized in drug synthesis due to their balance of stability and bioactivity . Phenolic compounds (e.g., cyanidin glucoside) exhibit antioxidant properties, while steroidal glycosides (e.g., ginsenosides) target cancer pathways .

Comparison with Halogenated Aromatic Compounds

2-Bromo-4'-methoxyacetophenone ():

  • Shares a brominated aromatic ring but lacks the oxane backbone.

Brominated Steroidal Glycosides ():

  • Ginsenosides (e.g., Compound K) feature complex aglycone structures attached to oxane rings. Their large molecular weight (622–785 g/mol) and low water solubility contrast with the simpler, more versatile bromophenoxy-oxane .

Biological Activity

(2R)-2-(4-bromophenoxy)oxane is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a bromophenoxy group and an oxane ring. These components contribute to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-bromophenol with an appropriate oxane derivative. Common methods include:

  • Deprotonation of 4-bromophenol using a base (e.g., sodium hydroxide).
  • Addition of an oxane derivative in an organic solvent like dichloromethane or toluene, often at elevated temperatures to ensure complete conversion.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties . Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The bromophenoxy group can interact with enzymes involved in metabolic processes, potentially altering their activity.
  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Study 2: Anticancer Potential

In a study focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis. The results showed:

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1570
MCF-72065
A5492560

These results indicate a promising potential for this compound as an anticancer agent, particularly in cervical and breast cancer models.

Q & A

Q. What are the optimal reaction conditions and purification methods for synthesizing (2R)-2-(4-bromophenoxy)oxane?

The synthesis of bromophenoxy ethers like this compound typically involves nucleophilic aromatic substitution or coupling reactions. Key considerations include:

  • Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling when introducing aryl bromides to cyclic ethers .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Reactions often proceed at 80–100°C under inert atmospheres.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high purity (>95%). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the stereochemistry and crystal structure of this compound be confirmed experimentally?

  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXT ) resolves absolute configuration. Key parameters:
    • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), T = 293 K.
    • Refinement : R factor <0.07, data-to-parameter ratio >15:1 ensures reliability .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with computed data (DFT/B3LYP/6-31G*). For example, the oxane ring protons exhibit δ 3.5–4.5 ppm, while the bromophenoxy group shows aromatic signals at δ 6.8–7.4 ppm .
    • NOESY : Confirms spatial proximity of the (2R)-configured methyl group to adjacent oxane protons .

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock4 with flexible side-chain sampling for receptor-ligand studies. Parameters:
    • Grid Box : Centered on the target’s active site (60 × 60 × 60 ų).
    • Scoring Function : Lamarckian genetic algorithm (50 runs, population size 150).
    • Validation : Compare docking poses with experimental binding data (e.g., ITC, SPR) to resolve discrepancies .
  • MD Simulations : GROMACS (CHARMM36 force field) assesses stability of docked complexes over 100 ns trajectories .

Q. How does this compound interact with metabolic pathways in eukaryotic systems?

  • In Vitro Assays :
    • Cytochrome P450 Inhibition : Incubate with human liver microsomes (HLMs) and probe substrates (e.g., midazolam for CYP3A4). Measure IC₅₀ via LC-MS/MS .
    • Metabolite Profiling : Use UPLC-QTOF-MS (ESI+) to identify phase I/II metabolites. Key adducts: [M+H]⁺, [M+Na]⁺ .
  • Enzyme Kinetics : Competitive inhibition models (Lineweaver-Burk plots) quantify effects on catalytic efficiency (kcat/Kₘ) .

Q. How can researchers analyze polymorphism in this compound crystals?

  • PXRD : Compare experimental patterns (Cu-Kα radiation) with simulated data from single-crystal structures .
  • Thermal Analysis : DSC (heating rate 10°C/min) detects polymorphic transitions (endothermic peaks).
  • Variable-Temperature XRD : Monitors lattice parameter changes (e.g., thermal expansion coefficients) .

Q. How should researchers address contradictions between computational docking results and experimental binding data?

  • Error Sources :
    • Force Field Limitations : Validate docking poses with QM/MM optimizations (e.g., Gaussian09 ).
    • Solvation Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Experimental Cross-Validation :
    • SPR/Biacore : Measure kinetic constants (ka, kd) to refine docking scoring functions .
    • Mutagenesis : Disrupt key binding residues (e.g., Ala-scanning) to verify interaction hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.